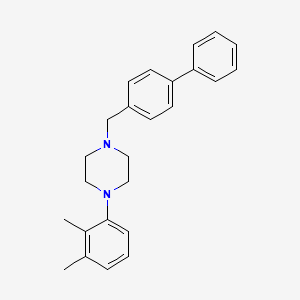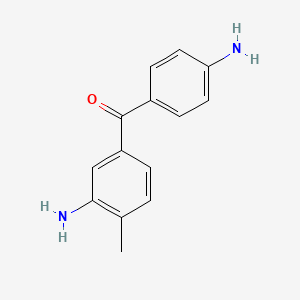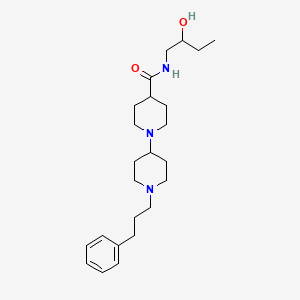![molecular formula C16H19N3O3 B6123556 1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone](/img/structure/B6123556.png)
1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or noopept), is a synthetic nootropic compound that is used for cognitive enhancement.
Mécanisme D'action
The exact mechanism of action of noopept is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain. Specifically, noopept has been shown to increase the levels of acetylcholine and BDNF (brain-derived neurotrophic factor), which are both important for learning and memory.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of glutamate and GABA in the brain, which are both important neurotransmitters. Additionally, noopept has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using noopept in lab experiments is its low toxicity and high bioavailability. It is also relatively inexpensive and easy to synthesize. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to design experiments to investigate its effects.
Orientations Futures
There are many potential future directions for research on noopept. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action and to investigate potential side effects. Finally, there is a need for more research on the long-term effects of noopept use.
Méthodes De Synthèse
Noopept is synthesized by reacting 1-methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinoneyl-L-prolylglycine with ethyl ester in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The synthesis method is relatively simple and cost-effective, which has contributed to the popularity of noopept in research.
Applications De Recherche Scientifique
Noopept has been extensively studied for its cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in both animal and human studies. Additionally, noopept has been investigated for its potential neuroprotective and anti-inflammatory properties.
Propriétés
IUPAC Name |
1-methyl-4-(2-oxo-1-phenylpyrrolidine-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-9-10-18(11-14(17)20)15(21)13-7-8-19(16(13)22)12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTZWZPRLNTKID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C(=O)C2CCN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(2-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6123484.png)
![3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6123494.png)


![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6123517.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6123521.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-4-phenylbutanamide](/img/structure/B6123529.png)

![N-(3,4-dimethylphenyl)-N''-(6-{[(4-methylphenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)guanidine](/img/structure/B6123563.png)
![methyl (1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B6123564.png)
![N-(4-{[2-(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B6123570.png)
![2-[(2-chlorophenoxy)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B6123578.png)
![1-(4-ethyl-1-piperazinyl)-3-[3-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6123586.png)
